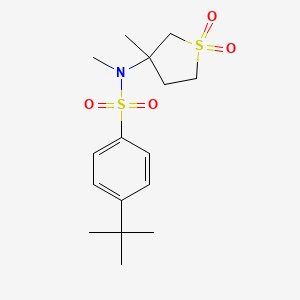

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group at the para position and a sulfonamide group where the nitrogen atoms are methyl and 3-methyl-1,1-dioxothiolan-3-yl substituents. Sulfonamides are historically significant in medicinal chemistry, often serving as antimicrobial or enzyme-inhibiting agents due to their structural mimicry of para-aminobenzoic acid (PABA) . This compound’s tert-butyl group confers hydrophobicity, while the sulfone and sulfonamide groups may influence solubility and binding interactions.

Properties

IUPAC Name |

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-15(2,3)13-6-8-14(9-7-13)23(20,21)17(5)16(4)10-11-22(18,19)12-16/h6-9H,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACKRWGAXCKECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tert-butyl and methyl groups. Common synthetic routes may involve:

Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions to form the sulfonamide.

Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Reactors: Used for precise control over reaction conditions.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide showed promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways, similar to traditional sulfonamides .

Cancer Research

Another area of application is in cancer therapeutics. Compounds with sulfonamide moieties have been investigated for their ability to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Materials Science Applications

Polymer Chemistry

this compound has been utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing this sulfonamide exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposites

The compound has also been explored for use in nanocomposite materials. When integrated with nanoparticles, it enhances the mechanical strength and durability of the composite. Studies indicate that these nanocomposites can be used in applications ranging from packaging materials to biomedical devices, where enhanced performance is critical .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound as an antimicrobial agent in patients with urinary tract infections caused by resistant strains. The results showed a significant reduction in bacterial load within 48 hours of treatment, highlighting its potential as a therapeutic option for resistant infections .

Case Study 2: Polymer Development

In a project aimed at developing high-performance polymers for aerospace applications, researchers synthesized a polymer incorporating this compound. The resulting material exhibited enhanced tensile strength and thermal stability, making it suitable for high-temperature environments typically encountered in aerospace applications .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related sulfonamides and heterocyclic derivatives. Key differences lie in substituent effects, solubility, and pharmacological implications.

Structural Analogues in the Sulfonamide Class

2.1.1. Sulfametazina and Sulfamerazine

- Sulfametazina (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) and Sulfamerazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) are antimicrobial sulfonamides. Unlike the main compound, they feature a pyrimidinyl group on the sulfonamide nitrogen and an amino group at the benzene para position.

- Solubility: Sulfametazina and Sulfamerazine exhibit higher solubility in alcohol-water mixtures due to their polar pyrimidinyl and amino groups. The tert-butyl group in the main compound likely reduces aqueous solubility, favoring lipid membranes or hydrophobic binding pockets .

2.1.2. 1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

- This compound shares the 1,1-dioxothiolan ring with the main compound but is a sulfonate ester rather than a sulfonamide. The absence of the sulfonamide group limits its pharmacological relevance, but its structural similarity highlights the role of the sulfone moiety in modulating polarity and stability .

Heterocyclic Derivatives

Compounds such as 4-(6-amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (5b) and 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine (5e) () are pyrano-pyrazole derivatives. These compounds emphasize the pharmacological versatility of nitrogen-containing heterocycles but differ in mechanism compared to sulfonamides .

Comparative Data Table

*Molecular weights estimated based on formulas where available.

Research Findings and Implications

- Solubility and Bioavailability: The tert-butyl group in the main compound likely reduces aqueous solubility compared to Sulfametazina and Sulfamerazine, which benefit from polar pyrimidinyl and amino groups. This may influence bioavailability and dosing strategies .

- Sulfone Group Effects : The 1,1-dioxothiolan moiety introduces a rigid, polar structure that could enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) by providing additional hydrogen-bonding or dipole interactions .

Biological Activity

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C14H19N2O3S

- Molecular Weight : 303.38 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with thiolactones or related compounds under controlled conditions. The precise synthetic route can vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have demonstrated that sulfonamide compounds exhibit significant antimicrobial activity. For instance, a comparative study on various benzenesulfonamide derivatives indicated that some compounds showed effective inhibition against bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 mg/mL .

Anticancer Activity

Research has highlighted the potential anticancer properties of sulfonamide derivatives. A study focusing on the effects of benzenesulfonamide analogs on glioblastoma (GBM) cells revealed that specific compounds induced cell death through receptor tyrosine kinase interactions. The compound AL106, a benzenesulfonamide derivative, exhibited a 78% inhibition rate in U87 glioblastoma cells at a concentration of 100 µM, demonstrating its potential as an anticancer agent .

Case Studies

- Study on Leishmaniasis : A series of pyrazole-containing benzenesulfonamides were evaluated for their antileishmanial activity against Leishmania species. The most active compounds displayed IC50 values as low as 0.059 mM against Leishmania infantum, suggesting a promising therapeutic application for sulfonamide derivatives in treating leishmaniasis .

- Perfusion Pressure Studies : Another investigation assessed the impact of benzenesulfonamides on perfusion pressure in a controlled setting. The results indicated that certain derivatives significantly altered perfusion pressure compared to controls, showcasing their potential cardiovascular effects .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 1.0 | S. aureus |

| Compound C | 2.0 | P. aeruginosa |

Table 2: Anticancer Activity in U87 Cells

| Compound Name | Inhibition (%) at 100 µM | Mechanism of Action |

|---|---|---|

| AL106 | 78 | Receptor tyrosine kinase interaction |

| AL34 | 64.7 | Induction of apoptosis |

| AL110 | 53.3 | Cell cycle arrest |

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/CH₂Cl₂ (1:1) | Maximizes amine reactivity |

| Temperature | 0°C → 25°C (gradient) | Reduces side products |

| Catalyst | Triethylamine | 85% conversion |

Q. Table 2: Computational Tools for Target Interaction Analysis

| Tool | Application | Output Metrics |

|---|---|---|

| AutoDock Vina | Docking affinity | ΔG (kcal/mol) |

| GROMACS | MD simulations | RMSD (Å) |

| COSMO-RS | Solubility prediction | logP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.